2,4,6-Trichlorobenzyl 2,4-dichlorobenzoate
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Overview
Description
2,4,6-Trichlorobenzyl 2,4-dichlorobenzoate is a chemical compound with the molecular formula C14H7Cl5O2
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-Trichlorobenzyl 2,4-dichlorobenzoate typically involves the esterification of 2,4,6-trichlorobenzyl alcohol with 2,4-dichlorobenzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the formation of the ester bond.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized use in research rather than large-scale manufacturing. the general approach would involve similar esterification reactions under controlled conditions to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
2,4,6-Trichlorobenzyl 2,4-dichlorobenzoate can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the aromatic rings can be substituted by other nucleophiles.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 2,4,6-trichlorobenzyl alcohol and 2,4-dichlorobenzoic acid.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, typically under mild conditions.
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out using sodium hydroxide.
Major Products Formed
Substitution Reactions: Products depend on the nucleophile used, resulting in various substituted derivatives.
Hydrolysis: The primary products are 2,4,6-trichlorobenzyl alcohol and 2,4-dichlorobenzoic acid.
Scientific Research Applications
2,4,6-Trichlorobenzyl 2,4-dichlorobenzoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to create complex molecules.
Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and proteins.
Industry: Utilized in the development of specialized materials and chemicals.
Mechanism of Action
The mechanism of action of 2,4,6-Trichlorobenzyl 2,4-dichlorobenzoate involves its interaction with molecular targets such as enzymes and proteins. The compound’s chlorinated aromatic structure allows it to bind to specific sites, potentially inhibiting or modifying the activity of these targets. The exact pathways and molecular interactions are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- 2,4-Dichlorobenzyl 2,4-dichlorobenzoate
- 2,4-Dichlorophenyl 2,4-dichlorobenzoate
- 2,4,6-Trichlorobenzyl alcohol
- 2,4,6-Trichlorobenzoyl chloride
Uniqueness
2,4,6-Trichlorobenzyl 2,4-dichlorobenzoate is unique due to its specific combination of chlorinated aromatic rings and ester functionality. This structure imparts distinct chemical properties, making it valuable for specialized research applications.
Properties
CAS No. |
302913-98-0 |
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Molecular Formula |
C14H7Cl5O2 |
Molecular Weight |
384.5 g/mol |
IUPAC Name |
(2,4,6-trichlorophenyl)methyl 2,4-dichlorobenzoate |
InChI |
InChI=1S/C14H7Cl5O2/c15-7-1-2-9(11(17)3-7)14(20)21-6-10-12(18)4-8(16)5-13(10)19/h1-5H,6H2 |
InChI Key |
DKLGNOVUCLIDFA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C(=O)OCC2=C(C=C(C=C2Cl)Cl)Cl |
Origin of Product |
United States |
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